4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide

Medicinal chemistry Drug design Physicochemical profiling

This geminal 4-hydroxy-4-aminomethyl cyclic sulfone (CAS 858823-11-7) is a fragment-sized (MW 179.24) DPP-4 inhibitor scaffold cited in key patent literature. Its unique dual H-bond donor/acceptor motif engages catalytic Ser630, with XLogP -1.7 and TPSA 88.8 Ų offering a calibrated tool for CNS permeability studies. Orthogonal amine and tertiary alcohol handles enable parallel library synthesis. Available at ≥98% purity for reproducible R&D. Order now for DPP-4 lead discovery, fragment growing, or hydrogen-bond assay calibration.

Molecular Formula C6H13NO3S
Molecular Weight 179.23
CAS No. 858823-11-7
Cat. No. B2413097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide
CAS858823-11-7
Molecular FormulaC6H13NO3S
Molecular Weight179.23
Structural Identifiers
SMILESC1CS(=O)(=O)CCC1(CN)O
InChIInChI=1S/C6H13NO3S/c7-5-6(8)1-3-11(9,10)4-2-6/h8H,1-5,7H2
InChIKeyGLNUGNWFUYANAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 858823-11-7): Sulfone-Heterocycle Procurement Baseline


4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 858823-11-7, molecular formula C₆H₁₃NO₃S, molecular weight 179.24 g/mol) is a saturated six-membered cyclic sulfone bearing a geminal 4-hydroxy group and a 4-aminomethyl substituent [1]. The compound belongs to the substituted aminotetrahydrothiopyran 1,1-dioxide class, a scaffold recognized in the patent literature as a core template for dipeptidyl peptidase-IV (DPP-4) inhibitor development [2]. Its computed physicochemical profile includes an XLogP3-AA of -1.7, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 88.8 Ų [1]. The compound is commercially available at purities of 95% (AKSci) and 98% (MolCore, Leyan) for research and development use .

Why In-Class Thiopyran Dioxides Cannot Substitute for CAS 858823-11-7 Without Quantitative Justification


Within the aminotetrahydrothiopyran 1,1-dioxide chemical space, small structural perturbations produce large changes in hydrogen-bonding capacity, lipophilicity, and biological target engagement. The target compound carries a unique geminal pairing of a 4-hydroxy and a 4-aminomethyl group on the sulfone ring [1]. Removal of the 4-hydroxy group (as in 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, CAS 476660-77-2) eliminates one hydrogen bond donor and shifts the XLogP, altering solubility and permeability profiles [1]. Replacement of the hydroxy with a methoxy group (4-(aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1,1-dioxide, CAS not available) removes a hydrogen bond donor and increases steric bulk, which can disrupt key enzyme contacts in the DPP-4 binding pocket [2]. Relocation of the aminomethyl group from position 4 to position 3 (3-(aminomethyl)-1λ⁶-thiane-1,1-dione, CAS 933734-59-9) fundamentally alters the spatial orientation of the amine pharmacophore [1]. These structural differences render generic substitution scientifically unsound without experimental validation in the user's specific assay system. The evidence below quantifies these physicochemical differentiators where data are available.

Head-to-Head Physicochemical and Structural Differentiation Evidence for 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide


Hydrogen Bond Donor Count: Geminal Hydroxy-Aminomethyl Configuration versus Des-Hydroxy Analog

The target compound possesses two hydrogen bond donors (the 4-OH and the primary amine of the 4-CH₂NH₂ group), whereas the direct des-hydroxy analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS 476660-77-2) possesses only one hydrogen bond donor (the primary amine alone) [1][2]. The additional H-bond donor capacity of the target compound enables bidentate hydrogen bonding interactions with biological targets that are geometrically impossible for the des-hydroxy analog. This difference is critical in enzyme inhibition pharmacophores, where dual H-bond contacts to catalytic residues can determine binding affinity and selectivity [3].

Medicinal chemistry Drug design Physicochemical profiling

Topological Polar Surface Area (TPSA): Permeability-Relevant Differentiation from Methoxy and Des-Hydroxy Analogs

The target compound has a TPSA of 88.8 Ų, which is higher than that of the des-hydroxy analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (TPSA 68.8 Ų, difference of +20.0 Ų) due to the additional hydroxyl oxygen contributing to polar surface area [1][2]. The 4-methoxy analog 4-(aminomethyl)-4-methoxytetrahydro-2H-thiopyran 1,1-dioxide has a TPSA of approximately 77.0 Ų (estimated based on ether oxygen contribution), placing it between the target and the des-hydroxy analog . In the context of DPP-4 inhibitor design, TPSA values in this range influence central nervous system penetration, with the patent literature indicating that specific TPSA thresholds are relevant for peripheral vs. central target engagement profiles [3].

ADME Drug-likeness Blood-brain barrier permeability

XLogP3-AA Lipophilicity: Aqueous Solubility and Formulation Differentiation from Des-Hydroxy Analog

The target compound has a computed XLogP3-AA of -1.7, reflecting the hydrophilic character conferred by the geminal hydroxy-aminomethyl pairing [1]. In comparison, the des-hydroxy analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide has a computed XLogP3-AA of approximately -0.8 (estimated based on the removal of one hydroxyl oxygen) [2]. The 4-methoxy analog has an estimated XLogP3-AA of approximately -0.2 due to the replacement of the polar hydroxyl with a less polar methoxy group [3]. The target compound's XLogP of -1.7 indicates approximately 8-fold higher aqueous solubility compared to an analog with XLogP of -0.8 (assuming ideal behavior), which has direct consequences for in vitro assay preparation, solubility-limited screening conditions, and early formulation feasibility [4].

Aqueous solubility Formulation development Lipophilicity optimization

Molecular Weight and Rotatable Bond Count: Synthetic Tractability and Lead-Likeness Differentiation

The target compound has a molecular weight of 179.24 g/mol and a single rotatable bond (the CH₂-NH₂ bond), placing it well within fragment-like chemical space and distinguishing it from larger, more complex aminotetrahydrothiopyran derivatives described in the DPP-4 patent literature, which typically range from 350-550 g/mol and incorporate fused heterocyclic systems [1][2]. The 4-methoxy analog (C₇H₁₅NO₃S) has a higher molecular weight of 193.27 g/mol and retains 2 rotatable bonds. The low molecular weight and minimal rotatable bond count of the target compound reduce conformational entropy penalties upon protein binding and simplify synthetic derivatization, offering advantages as a fragment hit or versatile intermediate [3].

Fragment-based drug discovery Lead-likeness Synthetic accessibility

Hydrogen Bond Acceptor Count: Sulfone Dioxygen Contribution versus Non-Oxidized Thiopyran Scaffolds

The target compound possesses four hydrogen bond acceptors: two sulfone oxygens (S=O), one hydroxyl oxygen, and one amine nitrogen [1]. In contrast, the non-oxidized thiopyran analog 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol would have only two H-bond acceptors (hydroxyl oxygen and amine nitrogen), as the sulfide sulfur is a poor H-bond acceptor [2]. The two sulfone oxygens provide geometrically constrained, strong H-bond acceptor sites capable of engaging catalytic serine residues (as in DPP-4) or structural water molecules in protein binding pockets. The patent literature on aminotetrahydrothiopyran DPP-4 inhibitors explicitly teaches that the 1,1-dioxide (sulfone) oxidation state is critical for inhibitory activity [3].

Target engagement Binding affinity Sulfone pharmacophore

Evidence-Backed Application Scenarios for 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS 858823-11-7)


DPP-4 Inhibitor Fragment-Based Lead Generation

The target compound serves as a fragment-sized (MW 179.24 g/mol) scaffold for DPP-4 inhibitor lead discovery programs, as claimed in the Merck Sharp & Dohme patent family covering substituted aminotetrahydrothiopyran 1,1-dioxides [1]. Its geminal hydroxy-aminomethyl configuration provides a dual H-bond donor/acceptor motif suitable for engaging the catalytic Ser630 and other key residues in the DPP-4 active site. The fragment-like physicochemical profile (XLogP -1.7, TPSA 88.8 Ų, 1 rotatable bond) [2] makes it an ideal starting point for structure-based fragment growing, with the 4-hydroxy and 4-aminomethyl groups serving as synthetic handles for parallel derivatization. This scenario is supported by the patent disclosure that stereochemically defined aminotetrahydrothiopyran 1,1-dioxides with specific substitution patterns exhibit DPP-4 IC₅₀ values in the sub-nanomolar to low nanomolar range [1].

Physicochemical Property Benchmarking for CNS vs. Peripheral Target Triage

The compound's computed TPSA of 88.8 Ų positions it near the empirical blood-brain barrier penetration threshold (~90 Ų) [1], offering a valuable tool compound for assessing CNS exposure potential in aminotetrahydrothiopyran-based programs. By comparing the target compound's permeability profile with that of the des-hydroxy analog (TPSA 68.8 Ų) [2], research teams can experimentally calibrate the relationship between TPSA and brain-to-plasma ratios within this chemotype. This application is critical for DPP-4 programs where peripheral restriction is desired for type 2 diabetes indications, while CNS penetration may be relevant for neurodegenerative disease applications .

Synthetic Intermediate for Diversified Thiopyran Sulfone Libraries

With two chemically orthogonal functional groups (primary amine and tertiary alcohol) on a conformationally constrained cyclic sulfone core, the compound functions as a strategic intermediate for constructing diverse compound libraries [1]. The primary amine can undergo reductive amination, amide coupling, or sulfonamide formation; the tertiary alcohol can participate in etherification, esterification, or carbamate formation; and the sulfone ring provides metabolic stability relative to non-oxidized thiopyrans. The commercial availability at 95% (AKSci) [2] and 98% (MolCore, Leyan) purity supports reproducible library synthesis at scales from milligram to multi-gram.

Hydrogen-Bonding Capacity Standard for Assay Development Controls

The compound's well-defined H-bond donor count (2) and H-bond acceptor count (4), combined with its single rotatable bond and moderate TPSA, make it a useful internal reference standard for calibrating hydrogen-bond-dependent biochemical assays [1]. In displacement assays or thermal shift assays where ligand H-bonding capacity is a variable, the target compound can serve as a control to normalize for non-specific binding contributions from polar functional groups, especially when comparing against analogs that differ in H-bond donor count (e.g., the des-hydroxy analog with only 1 H-bond donor) [2].

Quote Request

Request a Quote for 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.